molecular formula C33H42N2O5 B11072122 4-[11-(3,5-di-tert-butyl-4-hydroxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

4-[11-(3,5-di-tert-butyl-4-hydroxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

Cat. No.: B11072122
M. Wt: 546.7 g/mol
InChI Key: PNNVCVLIIPERJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{11-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3,3-DIMETHYL-1-OXO-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL}-4-OXOBUTANOIC ACID is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxyl, tert-butyl, and oxobutanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{11-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3,3-DIMETHYL-1-OXO-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL}-4-OXOBUTANOIC ACID typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the nitration of a precursor compound, followed by reduction and subsequent functional group modifications . The reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{11-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3,3-DIMETHYL-1-OXO-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL}-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{11-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3,3-DIMETHYL-1-OXO-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL}-4-OXOBUTANOIC ACID is unique due to its complex structure, which provides distinct chemical and biological properties.

Properties

Molecular Formula

C33H42N2O5

Molecular Weight

546.7 g/mol

IUPAC Name

4-[6-(3,5-ditert-butyl-4-hydroxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid

InChI

InChI=1S/C33H42N2O5/c1-31(2,3)20-15-19(16-21(30(20)40)32(4,5)6)29-28-23(17-33(7,8)18-25(28)36)34-22-11-9-10-12-24(22)35(29)26(37)13-14-27(38)39/h9-12,15-16,29,34,40H,13-14,17-18H2,1-8H3,(H,38,39)

InChI Key

PNNVCVLIIPERJT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CCC(=O)O)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.